molecular formula C9H17N3 B13581902 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine

1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13581902
M. Wt: 167.25 g/mol
InChI Key: OUQVHAVEMJXRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine is an organic compound featuring a tert-butyl group attached to a pyrazole ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine typically involves the reaction of tert-butyl hydrazine with an appropriate ketone to form the pyrazole ring. This intermediate is then reacted with N-methylmethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(Tert-butyl)-1h-pyrazol-3-yl)-N-methylmethanamine: Similar structure but with a different position of the tert-butyl group.

    1-(1-(Tert-butyl)-1h-pyrazol-5-yl)-N-methylmethanamine: Another positional isomer with the tert-butyl group at the 5-position.

    1-(1-(Isopropyl)-1h-pyrazol-4-yl)-N-methylmethanamine: Similar compound with an isopropyl group instead of a tert-butyl group.

Uniqueness

1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interaction with other molecules. This structural feature can influence the compound’s stability, solubility, and overall chemical behavior, making it distinct from its analogs.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-tert-butylpyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C9H17N3/c1-9(2,3)12-7-8(5-10-4)6-11-12/h6-7,10H,5H2,1-4H3

InChI Key

OUQVHAVEMJXRGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.